molecular formula C16H14N2O3 B2782674 methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate CAS No. 2309568-85-0

methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate

Cat. No.: B2782674
CAS No.: 2309568-85-0
M. Wt: 282.299
InChI Key: ZHEGELGRFCDMGC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-16(20)12-6-4-11(5-7-12)15(19)18-9-13-3-2-8-17-14(13)10-18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGELGRFCDMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors to form the pyrrolo[3,4-b]pyridine core. This can be achieved through methods such as cycloaddition reactions or ring-closing metathesis. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control. For example, the use of palladium catalysts in cross-coupling reactions can facilitate the formation of the desired heterocyclic structure. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter a receptor’s function by interacting with its binding pocket. The exact pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle : Unlike triazolo-thiadiazoles (e.g., ), which combine triazole and thiadiazole rings, the pyrrolopyridine core in the target compound offers distinct electronic properties due to nitrogen placement and fused aromaticity. This may affect binding to biological targets such as kinases or apoptosis-related proteins .
  • Substituent Effects: The benzoate ester group in the target compound likely reduces solubility in aqueous media compared to the propanoic acid analog (Table 1). However, the ester may enhance membrane permeability, a critical factor in drug design .
  • Biological Activity : While triazolo-thiadiazoles exhibit broad-spectrum antimicrobial activity , pyrrolopyridine derivatives like the target compound are more frequently associated with anticancer mechanisms (e.g., Bcl-xL inhibition in pyrido-pyridazine analogs ).

Biological Activity

Methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a pyrrolo[3,4-b]pyridine core, which is notable for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate
  • CAS Number : 2309568-85-0

This compound interacts with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to inhibit phosphodiesterase (PDE) activities, particularly PDE4B, which is involved in inflammation pathways .
  • Receptor Modulation : It can modulate receptor activities by interacting with binding pockets on receptors, potentially influencing signal transduction pathways .

Biological Activity and Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that the compound significantly inhibits TNF-α release from macrophages exposed to pro-inflammatory stimuli .
  • CNS Activity : It shows selectivity against central nervous system receptors and has potential applications in treating CNS disorders .
  • Antiviral Properties : Preliminary investigations suggest that derivatives of this compound may have antiviral activity against certain pathogens .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindingsReference
Synthesis and SAR StudiesIdentified as a potent PDE4B inhibitor with an IC50 value of 0.48 μM
In vitro Macrophage StudyInhibited TNF-α release significantly under inflammatory conditions
CNS Selectivity AssessmentDemonstrated selective inhibition against CNS receptors
Antiviral Activity ExplorationPreliminary results indicate potential antiviral properties

Q & A

Q. What are the key synthetic routes for methyl 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}benzoate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursor heterocycles. For example, analogous compounds like ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate are synthesized via condensation reactions under anhydrous conditions (e.g., tetrahydrofuran under inert atmospheres) to minimize side reactions . Temperature control (e.g., 60–80°C) and solvent choice (polar aprotic solvents like DMF) are critical for optimizing yields. Yield discrepancies (e.g., 70–95%) often arise from variations in stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the molecular structure of this compound be validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard for structural confirmation. For example, crystal data for related pyrazolo[3,4-b]pyridine derivatives (monoclinic system, space group P2₁/c, a = 21.871 Å, b = 9.209 Å) provide precise bond lengths and angles . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Q. What are the common impurities or byproducts observed during synthesis?

Byproducts often result from incomplete cyclization or oxidation. For instance, pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives may form during cyclization if reaction times exceed optimal thresholds . Impurity profiling via HPLC (C18 column, acetonitrile/water gradient) helps identify and quantify these species .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?

Density Functional Theory (DFT) calculations predict transition states and energetics for key steps like cyclization. For example, modeling the pyrrolo[3,4-b]pyridine core’s conformational stability can identify steric hindrance points, aiding in solvent selection (e.g., low-polarity solvents for bulky substituents) . Molecular docking studies may also correlate structural features (e.g., carbonyl orientation) with reactivity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., trifluoromethoxy) enhance kinase inhibition by stabilizing π-π interactions with target proteins . For example, replacing a methoxy group with fluorine in pyrazolo[3,4-b]pyridine derivatives increased binding affinity by 30% in kinase assays . Tabulated data from such studies can guide rational design:

SubstituentBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
-OCH₃4500.12
-CF₃3200.08
-Cl2800.05

Data adapted from kinase inhibition studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or tautomerism. For example, pyrrolo[3,4-b]pyridine derivatives may exhibit keto-enol tautomerism, altering ¹H NMR shifts. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can distinguish these states . Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies ~1700 cm⁻¹) further clarifies structural assignments .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

Long-term environmental impact studies should follow protocols like Project INCHEMBIOL, which assess abiotic/biotic degradation and bioaccumulation. For example:

  • Laboratory phase : Aerobic/anaerobic degradation assays (OECD 301/311 guidelines) .
  • Field phase : Soil/water sampling to measure half-life (e.g., t₁/₂ = 15–30 days in aerobic conditions) .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀ values) and algal growth inhibition assays .

Methodological Notes

  • Synthetic Optimization : Use anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Crystallography : For X-ray analysis, slow evaporation from ethanol/water mixtures yields high-quality crystals .
  • Data Analysis : Multivariate statistical methods (e.g., PCA) resolve batch-to-batch variability in spectral or bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.